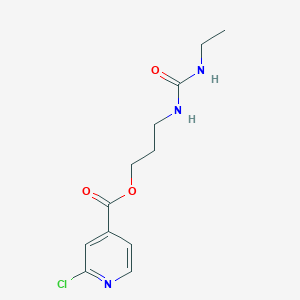

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves novel synthetic routes and reactions with different reagents. For instance, a synthetic route for a pyridinyl ethanol compound was developed, involving a dynamic process due to nitrogen inversion at the central amine nitrogen, as identified by NMR spectroscopy . Another paper describes the synthesis of a pyrrole carboxylate derivative through condensation reactions, characterized by various spectroscopic methods . Similarly, the synthesis of a pyrazole carboxylate intermediate for an insecticide was achieved through esterification and bromination . These methods could potentially be adapted for the synthesis of "3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate."

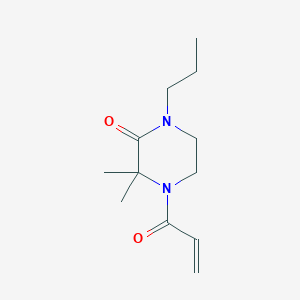

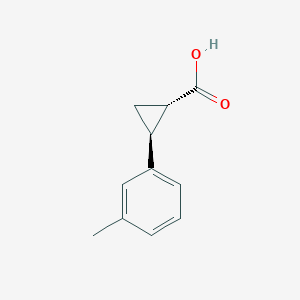

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction and spectroscopic methods. For example, the crystal structure of a tetrahydropyridine derivative was determined, revealing intra- and intermolecular hydrogen bonds . Another study reported the crystal structure of a furo[2,3-d]pyrimidine derivative, with two independent molecules in the asymmetric unit . These findings suggest that "3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate" may also exhibit interesting structural features, such as hydrogen bonding, which could be investigated using similar techniques.

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles produced imidazo[1,2-a]pyridine derivatives, which were used as fluorescent probes . Another study detailed the reaction of pyridine carboxylates with ammonia and primary amines to yield pyrrolo[3,4-c]pyridin-7-ones . These reactions highlight the reactivity of pyridine derivatives and could provide a basis for exploring the chemical reactions of "3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated using quantum chemical calculations and spectroscopic analyses. For example, the thermodynamic parameters of a pyrrole carboxylate compound indicated an exothermic and spontaneous reaction at room temperature . Vibrational analysis and topological parameters were used to analyze the strength and nature of intra- and intermolecular interactions . These studies demonstrate the importance of computational and spectroscopic methods in understanding the properties of compounds, which could be applied to "3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate."

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate serves as a precursor in the synthesis of highly functionalized compounds. For instance, it has been utilized in the phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines, showcasing its role in building complex nitrogen-containing structures (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). These structures are pivotal in the development of pharmaceuticals and agrochemicals due to their biological relevance.

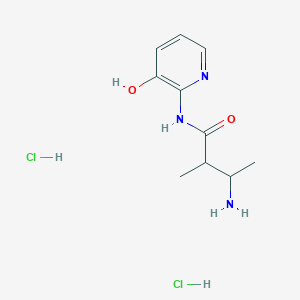

Biological Evaluation and Drug Development

In drug discovery, derivatives of 3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate have been explored for their potential biological activities. Synthesis and biological evaluation of novel dihydropyridine analogs indicate their significant antioxidant properties, which may be beneficial in treating diseases associated with oxidative stress (S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019). These findings underline the importance of such compounds in medicinal chemistry, particularly in the search for new therapeutic agents.

Material Science and Sensor Development

The compound's utility extends to material science, where it contributes to the development of innovative materials and sensors. A notable application is in the construction of photo-electrochemical sensors, leveraging its functional groups for selective binding and sensing of biological markers (Caiyun Wang, Xiaoxue Ye, Zhengguo Wang, Tsunghsueh Wu, Yanying Wang, Chunya Li, 2017). These sensors are vital for medical diagnostics and environmental monitoring, demonstrating the compound's contribution to technological advancements in analytical methods.

Mechanistic Studies in Chemistry

Mechanistic studies on amide formation reveal the compound's role in facilitating bioconjugation reactions in aqueous media, offering insights into its reactivity and potential applications in biochemistry and drug design (N. Nakajima, Y. Ikada, 1995). Understanding these mechanisms is crucial for the development of novel synthetic methods and the design of bioconjugates for therapeutic use.

properties

IUPAC Name |

3-(ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3/c1-2-14-12(18)16-5-3-7-19-11(17)9-4-6-15-10(13)8-9/h4,6,8H,2-3,5,7H2,1H3,(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWNTWYUJTWLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)

![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)

![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)

![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)

![1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2529155.png)

![(E)-3-[2-[N-acetyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2529156.png)

![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)

![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)